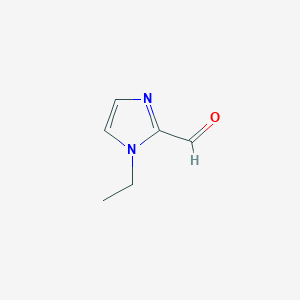

1-ethyl-1H-imidazole-2-carbaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-ethylimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-8-4-3-7-6(8)5-9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINZWCUGPDJTNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453707 | |

| Record name | 1-ethyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111851-98-0 | |

| Record name | 1-ethyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1H-imidazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of 1-Ethyl-1H-imidazole-2-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 1-ethyl-1H-imidazole-2-carbaldehyde, a key building block in the development of various pharmaceutical compounds. This document details established reaction pathways, provides explicit experimental protocols, and presents quantitative data in a structured format for ease of comparison and implementation in a laboratory setting.

Introduction

1-Ethyl-1H-imidazole-2-carbaldehyde is a substituted imidazole derivative of significant interest in medicinal chemistry. The imidazole scaffold is a common feature in numerous biologically active molecules, and the presence of an aldehyde functional group at the 2-position, along with an ethyl group at the N1-position, offers a versatile handle for further chemical modifications and the synthesis of diverse compound libraries. This guide will focus on two primary and effective synthetic strategies for the preparation of this target molecule, starting from commercially available 1-ethyl-1H-imidazole.

Recommended Synthetic Pathways

The synthesis of 1-ethyl-1H-imidazole-2-carbaldehyde can be efficiently achieved through two principal methods of formylation of the 1-ethyl-1H-imidazole precursor:

-

Route A: Directed ortho-metalation (lithiation) followed by quenching with N,N-dimethylformamide (DMF).

-

Route B: Vilsmeier-Haack formylation.

Both pathways offer reliable means to introduce the formyl group at the C2 position of the imidazole ring, which is activated for electrophilic substitution.

Caption: Overview of the two primary synthetic pathways for 1-ethyl-1H-imidazole-2-carbaldehyde.

Experimental Protocols

The following sections provide detailed experimental procedures for the recommended synthetic routes.

Synthesis of the Starting Material: 1-Ethyl-1H-imidazole

While 1-ethyl-1H-imidazole is commercially available, a general protocol for its synthesis via N-alkylation of imidazole is provided for completeness.

Reaction Scheme: Imidazole + Ethyl Iodide → 1-Ethyl-1H-imidazole

Materials and Reagents:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| Imidazole | 68.08 | 1.0 |

| Sodium Hydride (60% disp.) | 24.00 | 1.1 |

| Ethyl Iodide | 155.97 | 1.1 |

| Anhydrous THF | - | - |

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of imidazole (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add ethyl iodide (1.1 eq) dropwise.

-

Stir the reaction at room temperature for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford 1-ethyl-1H-imidazole.

Route A: Synthesis via Lithiation and Formylation

This method involves the deprotonation of the acidic C2 proton of 1-ethyl-1H-imidazole using a strong organolithium base, followed by reaction with the electrophile, DMF.

Caption: Experimental workflow for the lithiation and formylation of 1-ethyl-1H-imidazole.

Materials and Reagents:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| 1-Ethyl-1H-imidazole | 96.13 | 1.0 |

| n-Butyllithium (n-BuLi) | 64.06 | 1.1 |

| N,N-Dimethylformamide (DMF) | 73.09 | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | - | - |

Procedure:

-

To a solution of 1-ethyl-1H-imidazole (1.0 eq) in anhydrous THF under an inert atmosphere, cool the mixture to -78 °C.

-

Slowly add n-butyllithium (1.1 eq, typically as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: a gradient of hexane and ethyl acetate) to yield 1-ethyl-1H-imidazole-2-carbaldehyde.

Expected Yield: 70-85%

Route B: Synthesis via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles. The Vilsmeier reagent is generated in situ from phosphorus oxychloride and DMF.[1][2]

Caption: Experimental workflow for the Vilsmeier-Haack formylation of 1-ethyl-1H-imidazole.

Materials and Reagents:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| 1-Ethyl-1H-imidazole | 96.13 | 1.0 |

| Phosphorus Oxychloride (POCl3) | 153.33 | 1.1 |

| N,N-Dimethylformamide (DMF) | 73.09 | Solvent |

| Sodium Acetate (NaOAc) | 82.03 | 5.6 |

Procedure:

-

In a flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

-

Slowly add phosphorus oxychloride (1.1 eq) dropwise, keeping the temperature below 5 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add 1-ethyl-1H-imidazole (1.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 6-8 hours.[1]

-

Pour the reaction mixture onto crushed ice and then add a solution of sodium acetate (5.6 eq) in water at 0 °C.

-

Stir for 10 minutes at 0 °C.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford the aldehyde.[1]

Expected Yield: 75-90%

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 1-ethyl-1H-imidazole-2-carbaldehyde.

| Parameter | Route A: Lithiation | Route B: Vilsmeier-Haack |

| Starting Material | 1-Ethyl-1H-imidazole | 1-Ethyl-1H-imidazole |

| Key Reagents | n-BuLi, DMF | POCl3, DMF |

| Reaction Temp. | -78 °C to rt | 0 °C to rt |

| Reaction Time | 3-5 hours | 6-8 hours |

| Typical Yield | 70-85% | 75-90% |

| Purification | Column Chromatography | Column Chromatography |

Conclusion

This guide has detailed two robust and high-yielding synthetic routes for the preparation of 1-ethyl-1H-imidazole-2-carbaldehyde. Both the directed ortho-metalation and the Vilsmeier-Haack formylation are effective methods, with the choice of route potentially depending on the availability of reagents and specific laboratory capabilities. The provided experimental protocols and quantitative data serve as a practical resource for researchers in the field of synthetic and medicinal chemistry.

References

An In-depth Technical Guide to 1-ethyl-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-ethyl-1H-imidazole-2-carbaldehyde is a heterocyclic aldehyde belonging to the imidazole family. The imidazole ring is a prominent scaffold in medicinal chemistry, found in numerous pharmaceuticals due to its ability to engage in various biological interactions. This document provides a comprehensive overview of the known chemical properties of 1-ethyl-1H-imidazole-2-carbaldehyde, drawing on available data and comparisons with closely related compounds where specific information is not available.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | --INVALID-LINK--[1] |

| Molecular Weight | 124.14 g/mol | --INVALID-LINK--[2], --INVALID-LINK--[1] |

| CAS Number | 111851-98-0 | --INVALID-LINK--[2], --INVALID-LINK--[1] |

| Boiling Point | 258 °C at 760 mmHg | --INVALID-LINK--[3], --INVALID-LINK--[4] |

| Flash Point | 110 °C | --INVALID-LINK--[3], --INVALID-LINK--[4] |

| Density | 1.10 g/cm³ | --INVALID-LINK--[3] |

| Physical Form | Liquid | --INVALID-LINK--[4] |

| IUPAC Name | 1-ethyl-1H-imidazole-2-carbaldehyde | --INVALID-LINK--[2] |

| SMILES | CCN1C=CN=C1C=O | --INVALID-LINK--[2] |

| InChI Key | JINZWCUGPDJTNB-UHFFFAOYSA-N | --INVALID-LINK--[2] |

Spectral Data

Detailed experimental spectral data for 1-ethyl-1H-imidazole-2-carbaldehyde is not widely published. However, characteristic spectral features can be inferred from the analysis of closely related imidazole aldehydes.

1H NMR Spectroscopy

The 1H NMR spectrum of 1-ethyl-1H-imidazole-2-carbaldehyde is expected to show characteristic signals for the ethyl group protons (a quartet and a triplet), two distinct signals for the imidazole ring protons, and a downfield signal for the aldehyde proton. The exact chemical shifts and coupling constants would require experimental determination.

13C NMR Spectroscopy

The 13C NMR spectrum should reveal six distinct carbon signals corresponding to the two carbons of the ethyl group, the three carbons of the imidazole ring, and the carbonyl carbon of the aldehyde group. The carbonyl carbon is expected to have the most downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the aldehyde group, typically in the region of 1685-1666 cm⁻¹. Other significant peaks would include C-H stretching and bending vibrations for the alkyl and aromatic components of the molecule.

Mass Spectrometry

The mass spectrum of 1-ethyl-1H-imidazole-2-carbaldehyde would show a molecular ion peak (M+) corresponding to its molecular weight of 124.14. Fragmentation patterns would likely involve the loss of the ethyl group and the carbonyl group.

Experimental Protocols

General Synthesis Workflow

Caption: General synthetic workflow for 1-ethyl-1H-imidazole-2-carbaldehyde.

Biological Activity and Potential Signaling Pathways

Direct studies on the biological activity and mechanism of action of 1-ethyl-1H-imidazole-2-carbaldehyde are not available in the current scientific literature. However, the broader class of imidazole-containing compounds is known to exhibit a wide range of pharmacological activities, particularly as anticancer agents.[5] These compounds can interact with various biological targets, including protein kinases and tubulin, which are crucial components of cell signaling pathways that regulate cell proliferation, differentiation, and survival.[5][6]

Given the prevalence of imidazole scaffolds in kinase inhibitors, a hypothetical signaling pathway can be proposed where an imidazole-based compound, such as 1-ethyl-1H-imidazole-2-carbaldehyde, could act as an inhibitor of a receptor tyrosine kinase (RTK) pathway.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of a generic RTK pathway by an imidazole derivative.

Safety and Handling

Based on aggregated GHS information, 1-ethyl-1H-imidazole-2-carbaldehyde is classified as harmful if swallowed (Acute Toxicity 4, Oral).[2] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

1-ethyl-1H-imidazole-2-carbaldehyde is a compound of interest within the broader family of biologically active imidazoles. While comprehensive experimental data for this specific molecule is currently limited, its structural similarity to other pharmacologically relevant imidazoles suggests potential for further investigation in drug discovery and development. Future research should focus on the experimental determination of its physicochemical properties, the development of optimized synthesis protocols, and the exploration of its biological activities and potential therapeutic targets.

References

- 1. scbt.com [scbt.com]

- 2. 1-ethyl-1H-imidazole-2-carbaldehyde | C6H8N2O | CID 11062377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 1-Ethyl-1H-imidazole-2-carbaldehyde | 111851-98-0 [sigmaaldrich.com]

- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijsrtjournal.com [ijsrtjournal.com]

1-ethyl-1H-imidazole-2-carbaldehyde CAS number lookup

CAS Number: 111851-98-0

This technical guide provides an in-depth overview of 1-ethyl-1H-imidazole-2-carbaldehyde, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The guide covers its chemical properties, a plausible synthesis protocol, potential applications in cancer research, and relevant experimental methodologies.

Chemical and Physical Properties

1-Ethyl-1H-imidazole-2-carbaldehyde is a substituted imidazole, a class of compounds known for its wide range of biological activities. The ethyl group at the 1-position and the carbaldehyde group at the 2-position of the imidazole ring are key features that influence its chemical reactivity and biological interactions.

| Property | Value |

| CAS Number | 111851-98-0 |

| Molecular Formula | C6H8N2O |

| Molecular Weight | 124.14 g/mol |

| IUPAC Name | 1-ethyl-1H-imidazole-2-carbaldehyde |

Synthesis of 1-Ethyl-1H-imidazole-2-carbaldehyde

Experimental Protocol: Synthesis via Formylation of 1-Ethyl-1H-imidazole

This method involves the direct formylation of 1-ethyl-1H-imidazole using a suitable formylating agent.

Materials:

-

1-Ethyl-1H-imidazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-ethyl-1H-imidazole and anhydrous THF under a nitrogen atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: A solution of n-butyllithium in hexanes is added dropwise to the cooled solution via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete lithiation at the C2 position.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture. The temperature is maintained at -78 °C during the addition. After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

-

Quenching and Extraction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 1-ethyl-1H-imidazole-2-carbaldehyde is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Applications in Drug Development

Imidazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties. The structural motif of 1-ethyl-1H-imidazole-2-carbaldehyde makes it a valuable scaffold for the development of novel therapeutic agents.

Studies on structurally related 1,2-disubstituted imidazole derivatives have shown that they can act as apoptosis inducers in cancer cells. For instance, a series of novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives were synthesized and evaluated for their in vitro antitumor activity. These compounds demonstrated the potential to induce apoptosis through the modulation of Bcl-2 family proteins.

Key Experimental Protocols in Biological Evaluation

To assess the potential of 1-ethyl-1H-imidazole-2-carbaldehyde as a drug candidate, various in vitro and in vivo assays are necessary. A fundamental initial step is to evaluate its cytotoxicity against cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

1-Ethyl-1H-imidazole-2-carbaldehyde (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: A stock solution of 1-ethyl-1H-imidazole-2-carbaldehyde in DMSO is serially diluted in the culture medium to achieve a range of final concentrations. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compound at various concentrations is added to the wells. Control wells receive medium with the same concentration of DMSO as the test wells. The plates are incubated for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37 °C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the synthesis and evaluation of imidazole-based compounds and a simplified representation of a potential mechanism of action.

Caption: General workflow for the synthesis and evaluation of imidazole-based compounds.

An In-depth Technical Guide on the Physicochemical Properties of 1-ethyl-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known and predicted physical properties of the heterocyclic compound 1-ethyl-1H-imidazole-2-carbaldehyde. Due to a lack of extensive published experimental data for this specific molecule, this document also furnishes detailed, generalized experimental protocols for the determination of key physical properties, namely melting point and solubility. Furthermore, a logical workflow for the general characterization of a novel chemical entity is presented visually.

Core Physical Properties

The physical characteristics of 1-ethyl-1H-imidazole-2-carbaldehyde are crucial for its handling, formulation, and application in research and development. The table below summarizes the available data.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | PubChem[1] |

| Molecular Weight | 124.14 g/mol | PubChem[1] |

| Boiling Point | 258 °C (Predicted) | ChemBK[2] |

| Density | 1.10 g/cm³ (Predicted) | ChemBK[2] |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Flash Point | 110 °C | ChemBK[2] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory procedures for determining the melting point and solubility of a solid organic compound like 1-ethyl-1H-imidazole-2-carbaldehyde.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Principle: The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.0 °C), whereas impurities tend to depress and broaden the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry.

-

If necessary, finely crush the crystalline sample using a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount of the material into the tube. The packed sample height should be 2-3 mm.

-

Tap the sealed end of the capillary tube on a hard surface to ensure the sample is tightly packed at the bottom.

-

-

Measurement:

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

Place a calibrated thermometer in the designated port.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (if known).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

Repeat the measurement at least two more times with fresh samples to ensure reproducibility.

-

Solubility Determination

Determining the solubility of a compound in various solvents is essential for purification, formulation, and understanding its behavior in different environments.

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent.

Apparatus:

-

Test tubes and rack

-

Vortex mixer or stirring rods

-

Graduated pipettes or cylinders

-

Spatula

-

Analytical balance

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane)

Procedure:

-

Qualitative Solubility:

-

Place approximately 10 mg of the solid compound into a series of clean, dry test tubes.

-

Add 1 mL of a selected solvent to the first test tube.

-

Agitate the mixture vigorously using a vortex mixer or by stirring with a glass rod for 1-2 minutes.

-

Visually inspect the mixture to determine if the solid has dissolved completely. If it has, the compound is considered soluble in that solvent.

-

If the solid has not dissolved, the compound is considered insoluble. If some has dissolved, it is sparingly soluble.

-

Repeat this process for each of the selected solvents.

-

-

Quantitative Solubility (if required):

-

Prepare a saturated solution of the compound in a specific solvent at a controlled temperature by adding an excess amount of the solid to a known volume of the solvent and stirring until equilibrium is reached.

-

Carefully separate the saturated solution from the undissolved solid (e.g., by filtration or centrifugation).

-

Take a known volume of the clear saturated solution and remove the solvent by evaporation.

-

Weigh the remaining solid residue.

-

Calculate the solubility in terms of g/L or mol/L.

-

Logical Workflow for Compound Characterization

The following diagram illustrates a general workflow for the physical and biological characterization of a newly synthesized chemical compound. This provides a logical framework for the systematic evaluation of a substance like 1-ethyl-1H-imidazole-2-carbaldehyde.

Caption: General workflow for the characterization of a novel chemical compound.

References

An In-depth Technical Guide to 1-ethyl-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-ethyl-1H-imidazole-2-carbaldehyde, including its nomenclature, physicochemical properties, synthesis, and potential applications in research and development. The information is curated for professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.

IUPAC Nomenclature and Chemical Structure

The systematic and unambiguous name for the compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is 1-ethyl-1H-imidazole-2-carbaldehyde .[1] The structure consists of an imidazole ring substituted with an ethyl group at the N1 position and a formyl (carbaldehyde) group at the C2 position.

Chemical Structure:

-

Molecular Formula: C₆H₈N₂O

-

SMILES: C1=C(N(C=N1)CC)C=O

-

InChI Key: JINZWCUGPDJTNB-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

The fundamental physicochemical properties of 1-ethyl-1H-imidazole-2-carbaldehyde have been computationally predicted and are summarized in the table below. This data is essential for its handling, formulation, and use in experimental settings.

Table 1: Physicochemical Properties of 1-ethyl-1H-imidazole-2-carbaldehyde

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 124.14 g/mol | [1][2] |

| Exact Mass | 124.0637 g/mol | [1] |

| CAS Number | 111851-98-0 | [1][2] |

| Physical Form | Liquid | |

| Boiling Point | 258 °C at 760 mmHg | |

| Flash Point | 110 °C | |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 34.9 Ų |[1] |

Table 2: Spectroscopic Data for Imidazole-2-carboxaldehyde

| Data Type | Key Features | Source |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 13.60 (s, 1H, NH), 9.64 (s, 1H, CHO), 7.42 (s, 2H, Im-H) | [3] |

| ¹³C NMR (DMSO-d₆) | δ 181.66 (CHO), 146.09 (C2), Imidazole C4/C5 signals may be broad or absent due to tautomerism | [3][4] |

| ¹³C NMR (D₂O & NaOD) | δ 185.0, 145.9, 128.0, 128.0 | [5] |

| IR (KBr, cm⁻¹) | Key peaks include C=O stretch (aldehyde), C=N stretch (imidazole ring), and N-H stretch | |

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for 1-ethyl-1H-imidazole-2-carbaldehyde is not prominently available. However, a plausible and standard method involves the N-alkylation of the commercially available precursor, imidazole-2-carboxaldehyde. This reaction is a common transformation in heterocyclic chemistry.[6]

Representative Experimental Protocol: N-Alkylation of Imidazole-2-carboxaldehyde

This protocol is a representative procedure based on standard N-alkylation methods for imidazoles.

Materials:

-

Imidazole-2-carboxaldehyde

-

Iodoethane (or Ethyl Bromide)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole-2-carboxaldehyde (1.0 eq).

-

Deprotonation: Dissolve the starting material in anhydrous DMF. Add sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Alkylation: Cool the reaction mixture back to 0 °C and add iodoethane (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product via column chromatography on silica gel to yield 1-ethyl-1H-imidazole-2-carbaldehyde.

Applications in Drug Development and Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[7] Imidazole-containing compounds exhibit a vast range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[8][9]

The 2-carbaldehyde functional group is a versatile synthetic handle. It can be readily transformed into a variety of other functional groups, making it a valuable building block for the synthesis of compound libraries for drug screening. For example, it can undergo:

-

Reductive amination to form substituted amines.

-

Oxidation to form the corresponding carboxylic acid.

-

Wittig reactions to form alkenes.

-

Condensation reactions to form Schiff bases and other heterocyclic systems.

While specific biological activities or signaling pathway involvements for 1-ethyl-1H-imidazole-2-carbaldehyde have not been reported in the reviewed literature, its structural motifs suggest it could serve as a key intermediate in the synthesis of novel therapeutic agents. The N-ethyl group can modulate physicochemical properties such as lipophilicity and metabolic stability compared to the parent N-H compound, which is a common strategy in drug design. Researchers may utilize this compound as a starting point for developing novel inhibitors or modulators of various biological targets.[10][11]

Safety and Handling

Based on aggregated GHS data, 1-ethyl-1H-imidazole-2-carbaldehyde is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from moisture.

References

- 1. 1-ethyl-1H-imidazole-2-carbaldehyde | C6H8N2O | CID 11062377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Ethyl-1H-imidazole-2-carbaldehyde [oakwoodchemical.com]

- 3. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scialert.net [scialert.net]

- 9. pharmacyjournal.net [pharmacyjournal.net]

- 10. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

The Ascendancy of Imidazole-2-Carbaldehydes: From Discovery to Therapeutic Intermediates

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazole-2-carbaldehydes, a class of heterocyclic aldehydes, have carved a significant niche in the landscape of organic synthesis and medicinal chemistry. From their early, often low-yielding syntheses to modern, highly efficient protocols, their journey reflects the advancements in synthetic methodology. This in-depth guide traces the historical discovery and evolution of synthetic routes for these pivotal compounds. It provides a comprehensive overview of key experimental protocols, quantitative data on their physicochemical properties and reaction yields, and their critical role as precursors to important pharmaceuticals. A particular focus is placed on their application in the synthesis of the antihypertensive drug losartan and their emerging role as enzyme inhibitors, highlighting the intricate relationship between chemical synthesis and therapeutic innovation.

A Historical Perspective: The Dawn of Imidazole Aldehydes

The story of imidazole-2-carbaldehydes is intrinsically linked to the broader history of imidazole chemistry, which began with Heinrich Debus's first synthesis of the imidazole ring in 1858. However, the specific functionalization of the imidazole ring at the 2-position with a formyl group came much later.

Early investigations into imidazole aldehydes were often characterized by multi-step procedures and modest yields. One of the seminal reports that brought a reproducible and well-characterized synthesis of imidazole-2-carbaldehyde to the forefront was the work of P. E. Iversen and H. Lund in 1966 . Their method, involving the electrolytic reduction of 2-cyanoimidazole, provided a viable route to the aldehyde.

Subsequent research in the 1970s further expanded the synthetic arsenal. A notable contribution came from K. L. Kirk in 1978 , who developed a facile synthesis of 2-substituted imidazoles, including the 2-carbaldehyde, by treating N-protected 2-lithioimidazoles with a suitable formylating agent like N,N-dimethylformamide (DMF). This approach offered greater flexibility and improved yields, paving the way for more widespread use of these compounds.

Another significant advancement in this era was the oxidation of 2-hydroxymethylimidazole using manganese dioxide, which provided a direct route to the aldehyde. These pioneering efforts laid the fundamental groundwork for the more sophisticated and high-yielding methods that are prevalent today.

Evolution of Synthetic Methodologies

The synthesis of imidazole-2-carbaldehydes has evolved significantly from the early methods. Modern approaches prioritize efficiency, scalability, and functional group tolerance.

Classical Approaches

-

Oxidation of 2-Hydroxymethylimidazoles: This method remains a straightforward approach, where the readily available 2-hydroxymethylimidazole is oxidized to the corresponding aldehyde. Manganese dioxide (MnO₂) is a commonly used oxidant for this transformation.

-

Formylation of Metallo-imidazoles: As pioneered by Kirk, the deprotonation of an N-protected imidazole at the C2 position with a strong base (like n-butyllithium) to form a 2-lithioimidazole, followed by quenching with a formylating agent such as DMF, is a versatile and widely employed strategy. The protecting group is crucial to prevent N-lithiation and is typically removed in a subsequent step.

Modern High-Yield Syntheses

More contemporary methods have focused on improving yields and simplifying procedures. A prominent example is the synthesis from 2-bromo-1H-imidazole. This method involves a halogen-metal exchange followed by formylation, offering excellent yields.

A logical workflow for a modern synthesis of imidazole-2-carbaldehyde is depicted below:

Caption: A typical workflow for the modern, high-yield synthesis of imidazole-2-carbaldehyde.

Quantitative Data Summary

The following tables summarize key quantitative data for imidazole-2-carbaldehyde and a common derivative, providing a comparative overview of their properties and synthetic yields.

Table 1: Physicochemical Properties of Imidazole-2-carbaldehydes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Imidazole-2-carbaldehyde | C₄H₄N₂O | 96.09 | 209 (dec.)[1] | - |

| 1-Methyl-1H-imidazole-2-carbaldehyde | C₅H₆N₂O | 110.11 | 35-39 | 70-74 (1 mmHg)[2] |

Table 2: Comparison of Synthetic Yields for Imidazole-2-carbaldehyde

| Starting Material | Reagents | Yield (%) | Reference |

| 2-Hydroxymethylimidazole | MnO₂ | Moderate | Organic Syntheses Procedure[1] |

| N-protected Imidazole | n-BuLi, DMF | Good to Excellent | Kirk, K. L. J. Org. Chem. 1978 |

| 2-Bromo-1H-imidazole | i-PrMgCl, n-BuLi, DMF | 91 | ChemicalBook[3] |

Key Experimental Protocols

This section provides detailed methodologies for some of the pivotal syntheses of imidazole-2-carbaldehyde.

Synthesis of Imidazole-2-carbaldehyde from 2-Bromo-1H-imidazole

Reference: Adapted from a procedure on ChemicalBook.[3]

Materials:

-

2-Bromo-1H-imidazole (0.65 g, 4.4 mmol)

-

Anhydrous Tetrahydrofuran (THF) (20 mL)

-

Isopropylmagnesium chloride (i-PrMgCl) in THF (2 M solution, 2.2 mL, 4.4 mmol)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M solution, 3.5 mL, 8.8 mmol)

-

N,N-Dimethylformamide (DMF) (0.32 g, 4.4 mmol, and an additional 6 mL)

-

Water (6 mL)

-

Ethyl acetate (10 mL)

-

Silica gel for chromatography

-

Petroleum ether and ethyl acetate for elution

Procedure:

-

A solution of 2-bromo-1H-imidazole in anhydrous THF is cooled to 0 °C in a flame-dried flask under an inert atmosphere.

-

The i-PrMgCl solution is added dropwise over 5 minutes, and the mixture is stirred at 0 °C for an additional 5 minutes.

-

The n-BuLi solution is then added dropwise over 5 minutes, ensuring the temperature remains below 20 °C. The reaction mixture is stirred for 30 minutes at this temperature.

-

Dry DMF (0.32 g) is added, and the reaction is slowly warmed to 20 °C over 30 minutes. An additional 6 mL of DMF is added to complete the reaction.

-

The reaction is quenched by the addition of water, maintaining the temperature below 20 °C, and stirred for 10 minutes.

-

The organic and aqueous layers are separated. The aqueous layer is extracted once with ethyl acetate.

-

The combined organic phases are filtered through a small pad of silica gel and eluted with ethyl acetate.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 10:1) to afford imidazole-2-carbaldehyde as a light yellow solid.

Oxidation of 2-Hydroxymethylimidazole with Manganese Dioxide

Reference: Based on procedures mentioned in Organic Syntheses.[1]

Materials:

-

2-Hydroxymethylimidazole

-

Activated Manganese Dioxide (MnO₂)

-

A suitable inert solvent (e.g., chloroform, acetone, or dichloromethane)

Procedure:

-

2-Hydroxymethylimidazole is dissolved in a suitable inert solvent.

-

A significant excess of activated manganese dioxide (typically 5-10 molar equivalents) is added to the solution.

-

The resulting suspension is stirred vigorously at room temperature or with gentle heating for several hours to days, depending on the scale and specific conditions.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese dioxide.

-

The filter cake is washed thoroughly with the solvent.

-

The combined filtrate is concentrated under reduced pressure to yield the crude imidazole-2-carbaldehyde, which can be further purified by recrystallization or chromatography.

Applications in Drug Development and Medicinal Chemistry

Imidazole-2-carbaldehydes are valuable building blocks in the synthesis of a wide array of biologically active molecules.

Key Intermediate in the Synthesis of Losartan

One of the most prominent applications of a substituted imidazole-2-carbaldehyde is in the industrial synthesis of losartan , a widely prescribed angiotensin II receptor antagonist used to treat hypertension. In the synthesis of losartan, 2-butyl-4-chloro-5-hydroxymethylimidazole is a key precursor, which is oxidized to the corresponding 5-formyl derivative. This aldehyde then undergoes further reactions to construct the final drug molecule.

The workflow for the synthesis of a key intermediate for losartan, 2-butyl-4-chloro-5-formylimidazole, is outlined below:

Caption: A simplified workflow for the synthesis of a key imidazole-2-carbaldehyde intermediate for losartan.

Role as Enzyme Inhibitors: The Case of PTP1B

Imidazole-2-carbaldehyde and its derivatives have been identified as inhibitors of various enzymes, making them attractive scaffolds for drug discovery. A notable example is their activity against Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key negative regulator of the insulin and leptin signaling pathways. Its inhibition is considered a promising therapeutic strategy for the treatment of type 2 diabetes and obesity.

The insulin signaling pathway and the role of PTP1B are illustrated in the following diagram:

References

Spectroscopic and Synthetic Profile of 1-Ethyl-1H-imidazole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Basic physicochemical properties of 1-ethyl-1H-imidazole-2-carbaldehyde can be computationally derived or are available from chemical databases.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | PubChem[1] |

| Molecular Weight | 124.14 g/mol | PubChem[1] |

| IUPAC Name | 1-ethylimidazole-2-carbaldehyde | PubChem[1] |

| CAS Number | 111851-98-0 | PubChem[1] |

Spectroscopic Data Analysis

Detailed experimental spectra for 1-ethyl-1H-imidazole-2-carbaldehyde are not widely published. However, the expected spectral features can be extrapolated from the known data of the parent molecule, imidazole-2-carboxaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the imidazole ring protons. The aldehyde proton will appear as a singlet at a characteristic downfield shift.

¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethyl group, the three carbons of the imidazole ring, and the carbonyl carbon of the aldehyde group. The carbonyl carbon is expected to have the largest chemical shift.

Note: The following table presents experimental data for the parent compound, imidazole-2-carboxaldehyde, to provide a reference for the expected chemical shifts.

Table 1: NMR Data for Imidazole-2-carboxaldehyde

| Nucleus | Chemical Shift (δ) in DMSO-d₆ | Source |

| ¹H | 13.60 (s, 1H, NH), 9.64 (s, 1H, CHO), 7.42 (s, 2H, imidazole-H) | ChemicalBook[2] |

| ¹³C | 181.66 (CHO), 146.09 (C2), 127.5 (C4/C5) | ChemicalBook[2], CONICET[3] |

Infrared (IR) Spectroscopy

The IR spectrum of 1-ethyl-1H-imidazole-2-carbaldehyde is expected to exhibit characteristic absorption bands for the C=O stretching of the aldehyde, C-N stretching of the imidazole ring, and C-H stretching of the ethyl and imidazole groups. The absence of a broad N-H stretching band (typically around 3100-3500 cm⁻¹) would differentiate it from its parent compound.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 124.14. Fragmentation patterns would likely involve the loss of the ethyl group or the formyl group.

Experimental Protocols

Proposed Synthesis of 1-Ethyl-1H-imidazole-2-carbaldehyde

This protocol is a general procedure and may require optimization.

Materials:

-

Imidazole-2-carboxaldehyde

-

Ethyl iodide or diethyl sulfate

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a solution of imidazole-2-carboxaldehyde in an anhydrous solvent, add a suitable base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Stir the mixture at 0 °C for a specified time (e.g., 30 minutes) to allow for the deprotonation of the imidazole nitrogen.

-

Alkylation: Add the ethylating agent (e.g., ethyl iodide) dropwise to the reaction mixture at 0 °C.

-

Completion: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel to obtain 1-ethyl-1H-imidazole-2-carbaldehyde.

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthesis of 1-ethyl-1H-imidazole-2-carbaldehyde from imidazole-2-carboxaldehyde.

Caption: Proposed synthesis of 1-ethyl-1H-imidazole-2-carbaldehyde.

References

An In-depth Technical Guide on the Solubility of 1-ethyl-1H-imidazole-2-carbaldehyde in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 1-ethyl-1H-imidazole-2-carbaldehyde in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, no quantitative solubility data for this compound has been publicly reported. This guide provides a summary of its known physicochemical properties, qualitative solubility information inferred from synthetic procedures, and a detailed experimental protocol for determining its solubility. Additionally, a potential synthesis pathway and a workflow for solubility determination are visualized.

Introduction

1-ethyl-1H-imidazole-2-carbaldehyde is a heterocyclic aldehyde with potential applications in medicinal chemistry and materials science as a synthetic intermediate. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in these fields. This document summarizes the currently available information and provides a practical guide for researchers to determine the solubility of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 1-ethyl-1H-imidazole-2-carbaldehyde is presented in Table 1. This data has been compiled from various chemical databases and supplier information.[1][2]

Table 1: Physicochemical Properties of 1-ethyl-1H-imidazole-2-carbaldehyde

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | PubChem[1] |

| Molar Mass | 124.14 g/mol | PubChem[1] |

| CAS Number | 111851-98-0 | Oakwood Chemical[2] |

| Appearance | Not specified (likely a solid or liquid) | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Density | Not specified | - |

Solubility Profile

3.1. Quantitative Solubility Data

As of the date of this guide, a thorough search of peer-reviewed literature and chemical databases has not yielded any specific quantitative solubility data (e.g., in g/L, mg/mL, or mol/L) for 1-ethyl-1H-imidazole-2-carbaldehyde in any organic solvents.

3.2. Qualitative Solubility Information

Qualitative insights into the solubility of 1-ethyl-1H-imidazole-2-carbaldehyde can be inferred from solvents used in the synthesis and purification of related imidazole derivatives. For instance, the synthesis of ethyl imidazole-2-carboxylate, a structurally similar compound, involves the use of solvents such as ethanol, ethyl acetate, 1,2-dimethoxyethane, and N,N-dimethylformamide (DMF) for reactions and extractions.[3] The purification of imidazole-2-carboxaldehyde has been documented using solvents like methanol, acetone, and ether.[4] This suggests that 1-ethyl-1H-imidazole-2-carbaldehyde is likely soluble in polar aprotic solvents like DMF and acetonitrile, as well as alcohols like ethanol and methanol. Its solubility in less polar solvents such as ethyl acetate and ethers may be moderate to low.

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, the following section provides a detailed, generalized experimental protocol for determining the solubility of 1-ethyl-1H-imidazole-2-carbaldehyde in organic solvents using the isothermal shake-flask method. This method is a widely accepted standard for solubility measurement.

4.1. Principle

A supersaturated solution of the compound in the selected solvent is agitated at a constant temperature for a sufficient time to reach equilibrium. The saturated solution is then filtered to remove the excess solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis).

4.2. Materials and Equipment

-

1-ethyl-1H-imidazole-2-carbaldehyde (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath with orbital shaker

-

Calibrated thermometer

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

4.3. Procedure

-

Preparation: Add an excess amount of 1-ethyl-1H-imidazole-2-carbaldehyde to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Analysis:

-

Gravimetric Method: Evaporate the solvent from the filtered aliquot and weigh the remaining solid. The solubility can be calculated from the mass of the solid and the volume of the aliquot.

-

Chromatographic/Spectroscopic Method: Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration.

-

4.4. Data Calculation

The solubility (S) can be expressed in various units:

-

g/L: S = (mass of solute in g) / (volume of solvent in L)

-

mol/L: S = (moles of solute) / (volume of solvent in L)

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

References

Theoretical Underpinnings of 1-ethyl-1H-imidazole-2-carbaldehyde: A Technical Guide

Disclaimer: As of late 2025, dedicated theoretical or experimental studies specifically focused on 1-ethyl-1H-imidazole-2-carbaldehyde are not available in the public domain. Consequently, this technical guide has been constructed based on established theoretical principles and experimental data from closely related analogs, primarily imidazole-2-carbaldehyde. The quantitative data presented herein is illustrative and derived from published studies on these analogs to provide a representative understanding of the target molecule's expected properties.

This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the theoretical and experimental approaches that would be employed to characterize 1-ethyl-1H-imidazole-2-carbaldehyde.

Molecular Structure and Geometry

The molecular structure of 1-ethyl-1H-imidazole-2-carbaldehyde is characterized by a planar five-membered imidazole ring substituted with an ethyl group at the N1 position and a carbaldehyde (formyl) group at the C2 position. Theoretical calculations, typically employing Density Functional Theory (DFT), are essential for determining the optimized molecular geometry.

Computational Methodology: The geometric parameters of related imidazole derivatives have been successfully calculated using DFT methods, such as B3LYP, with basis sets like 6-311++G(d,p).[1][2] This level of theory provides a good balance between computational cost and accuracy for predicting molecular structures.

Expected Geometric Parameters: Based on studies of imidazole-2-carbaldehyde and other substituted imidazoles, the bond lengths and angles of 1-ethyl-1H-imidazole-2-carbaldehyde can be predicted. The addition of the ethyl group at N1 is not expected to significantly distort the planarity of the imidazole ring. The orientation of the carbaldehyde group relative to the imidazole ring will be a key conformational feature.

Table 1: Predicted Geometric Parameters for 1-ethyl-1H-imidazole-2-carbaldehyde (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C2-C=O | 1.22 |

| C2-N1 | 1.38 | |

| N1-C5 | 1.37 | |

| C4-C5 | 1.36 | |

| N3-C4 | 1.38 | |

| C2-N3 | 1.33 | |

| N1-CH2(ethyl) | 1.47 | |

| Bond Angle (°) | N1-C2-N3 | 110.5 |

| C2-N3-C4 | 107.0 | |

| N3-C4-C5 | 109.0 | |

| C4-C5-N1 | 106.5 | |

| C5-N1-C2 | 107.0 | |

| O=C2-N1 | 125.0 |

Note: These values are illustrative and based on data for imidazole-2-carbaldehyde. Actual values for 1-ethyl-1H-imidazole-2-carbaldehyde would require specific calculations.

Electronic Properties

The electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity and potential as a pharmacophore.

Computational Protocol for Electronic Properties: Time-dependent DFT (TD-DFT) calculations are the standard for predicting electronic spectra (UV-Vis).[3] The HOMO and LUMO energies are obtained from the ground-state DFT calculations. These parameters provide insights into the molecule's ability to donate or accept electrons.

Table 2: Predicted Electronic Properties for 1-ethyl-1H-imidazole-2-carbaldehyde (Illustrative)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Related to the ionization potential and electron-donating ability. |

| LUMO Energy | -1.8 eV | Related to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Indicates the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | ~3.5 D | Reflects the overall polarity of the molecule. |

| UV-Vis λmax | ~280 nm | Corresponds to the π → π* electronic transition. |

Note: These values are illustrative and based on data for imidazole-2-carbaldehyde. Actual values would require specific calculations.

Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of the molecule's functional groups and overall structure. Theoretical calculations are used to assign the observed vibrational modes.

Computational Protocol for Vibrational Frequencies: The vibrational frequencies are typically calculated at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). The calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other systematic errors.[1]

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of 1-ethyl-1H-imidazole-2-carbaldehyde (Illustrative)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O stretch | Aldehyde | ~1700 |

| C-H stretch | Aldehyde | ~2850, ~2750 |

| C=N stretch | Imidazole Ring | ~1650 |

| C-N stretch | Imidazole Ring | ~1300 |

| C-H stretch (sp²) | Imidazole Ring | ~3100 |

| C-H stretch (sp³) | Ethyl Group | ~2950 |

| CH₂ bend | Ethyl Group | ~1450 |

| CH₃ bend | Ethyl Group | ~1380 |

Note: These values are illustrative and based on general group frequencies and data for related imidazole derivatives.

Experimental Protocols

Synthesis of 1-ethyl-1H-imidazole-2-carbaldehyde: A common method for the synthesis of N-alkylated imidazole-2-carbaldehydes involves the N-alkylation of a pre-formed imidazole-2-carbaldehyde.[4]

Protocol for N-Ethylation of Imidazole-2-carbaldehyde:

-

Reactants: Imidazole-2-carbaldehyde, a suitable base (e.g., sodium hydride or potassium carbonate), and an ethylating agent (e.g., ethyl iodide or diethyl sulfate).

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Procedure: a. Imidazole-2-carbaldehyde is dissolved in the solvent and cooled in an ice bath. b. The base is added portion-wise to deprotonate the imidazole nitrogen. c. The ethylating agent is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). d. The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). e. The organic layer is washed, dried, and concentrated under reduced pressure. f. The crude product is purified by column chromatography.

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5] The chemical shifts, coupling constants, and integration values would confirm the presence of the ethyl group and the overall structure.

-

Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a KBr pellet or as a thin film. The characteristic vibrational bands for the aldehyde C=O and C-H, as well as the imidazole ring modes, would be identified.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the synthesized compound.

Visualizations

General Workflow for Synthesis and Characterization: The following diagram illustrates a typical workflow for the synthesis and characterization of a novel imidazole derivative like 1-ethyl-1H-imidazole-2-carbaldehyde.

Caption: General workflow for the synthesis and characterization of 1-ethyl-1H-imidazole-2-carbaldehyde.

References

Application Notes and Protocols for 1-ethyl-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactivity of 1-ethyl-1H-imidazole-2-carbaldehyde, a versatile heterocyclic aldehyde. The following sections detail key reactions, including oxidation, reduction, olefination, and condensation, providing detailed experimental protocols for each. This information is intended to serve as a valuable resource for the synthesis of novel imidazole-based compounds for applications in medicinal chemistry and materials science.

Oxidation to 1-ethyl-1H-imidazole-2-carboxylic acid

The aldehyde functionality of 1-ethyl-1H-imidazole-2-carbaldehyde can be readily oxidized to the corresponding carboxylic acid. This transformation is a key step in the synthesis of various imidazole-based compounds with potential biological activities. A common and effective method for this oxidation utilizes hydrogen peroxide.[1][2]

Experimental Protocol: Oxidation with Hydrogen Peroxide [2]

-

In a round-bottom flask, dissolve 1-ethyl-1H-imidazole-2-carbaldehyde (1.0 eq.) in water.

-

Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (approx. 10 eq.) dropwise to the stirred solution at room temperature.

-

Continue stirring the reaction mixture at room temperature for 72 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the water under reduced pressure at room temperature to yield the crude product.

-

Wash the resulting solid with a mixture of diethyl ether and water (4:1) to remove any residual peroxide.

-

Dry the solid under vacuum to obtain 1-ethyl-1H-imidazole-2-carboxylic acid.

| Reagent | Molar Ratio | Purpose |

| 1-ethyl-1H-imidazole-2-carbaldehyde | 1.0 | Starting Material |

| 30% Hydrogen Peroxide (aq.) | ~10 | Oxidizing Agent |

| Water | - | Solvent |

| Diethyl ether/Water (4:1) | - | Washing Agent |

Note: Avoid heating during the workup as it may cause decarboxylation of the product.[2]

Reduction to (1-ethyl-1H-imidazol-2-yl)methanol

The reduction of the aldehyde group to a primary alcohol is a fundamental transformation that provides access to a range of important intermediates. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.[3][4]

Experimental Protocol: Reduction with Sodium Borohydride

-

Dissolve 1-ethyl-1H-imidazole-2-carbaldehyde (1.0 eq.) in ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

| Reagent | Molar Ratio | Purpose |

| 1-ethyl-1H-imidazole-2-carbaldehyde | 1.0 | Starting Material |

| Sodium Borohydride (NaBH₄) | 1.5 | Reducing Agent |

| Ethanol | - | Solvent |

| Water | - | Quenching Agent |

| Ethyl Acetate | - | Extraction Solvent |

Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound.[5][6] This reaction is valuable for the synthesis of α,β-unsaturated compounds. Imidazole itself can act as a catalyst for this reaction.[7]

Experimental Protocol: Knoevenagel Condensation with Malononitrile [7]

-

To a solution of 1-ethyl-1H-imidazole-2-carbaldehyde (1.0 eq.) and malononitrile (1.1 eq.) in dichloromethane, add imidazole (0.2 eq.) as a catalyst.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water to remove the imidazole catalyst.

-

Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography.

| Reagent | Molar Ratio | Purpose |

| 1-ethyl-1H-imidazole-2-carbaldehyde | 1.0 | Starting Material |

| Malononitrile | 1.1 | Active Methylene Compound |

| Imidazole | 0.2 | Catalyst |

| Dichloromethane | - | Solvent |

| Water | - | Washing Agent |

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones.[8] This reaction involves the use of a phosphorus ylide, which can be prepared from a phosphonium salt and a base.

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride [9]

-

In a two-necked round-bottom flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq.) to generate the ylide (a color change is typically observed).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 1-ethyl-1H-imidazole-2-carbaldehyde (1.0 eq.) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to separate the alkene product from triphenylphosphine oxide.

| Reagent | Molar Ratio | Purpose |

| 1-ethyl-1H-imidazole-2-carbaldehyde | 1.0 | Starting Material |

| Benzyltriphenylphosphonium chloride | 1.1 | Ylide Precursor |

| Strong Base (e.g., n-BuLi) | 1.1 | Base |

| Anhydrous Tetrahydrofuran (THF) | - | Solvent |

| Saturated NH₄Cl (aq.) | - | Quenching Agent |

Decarbonylation Reaction

Imidazole-2-carbaldehydes can undergo a decarbonylation reaction when heated in an alcohol, such as ethanol. This reaction involves the nucleophilic attack of the alcohol on the carbonyl group, leading to the formation of the corresponding imidazole and an ethyl formate.[10]

Experimental Protocol: Decarbonylation in Ethanol [10]

-

Dissolve 1-ethyl-1H-imidazole-2-carbaldehyde in ethanol in a sealed tube or a flask equipped with a reflux condenser.

-

Heat the solution to reflux for an extended period (e.g., 24-48 hours).

-

Monitor the disappearance of the starting material by TLC or GC-MS.

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the ethanol and ethyl formate under reduced pressure to obtain the 1-ethyl-1H-imidazole product.

-

The product can be purified by distillation or column chromatography if necessary.

| Reagent | Role |

| 1-ethyl-1H-imidazole-2-carbaldehyde | Starting Material |

| Ethanol | Reagent and Solvent |

Visualized Reaction Pathways

Caption: Key reactions of 1-ethyl-1H-imidazole-2-carbaldehyde.

Caption: Experimental workflow for the Knoevenagel condensation.

References

- 1. benchchem.com [benchchem.com]

- 2. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. www1.udel.edu [www1.udel.edu]

- 10. researchgate.net [researchgate.net]

Synthesis of Derivatives from 1-Ethyl-1H-imidazole-2-carbaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile starting material, 1-ethyl-1H-imidazole-2-carbaldehyde. This key intermediate is a valuable building block in medicinal chemistry and materials science due to the biological significance of the imidazole scaffold. The following sections detail common synthetic transformations, including oxidation, reduction, Schiff base formation, and Knoevenagel condensation, complete with quantitative data and step-by-step protocols.

Synthetic Pathways Overview

The aldehyde functionality at the C2 position of the 1-ethyl-1H-imidazole ring allows for a variety of chemical modifications, leading to a diverse range of derivatives. The primary synthetic routes explored in this document are illustrated below.

Caption: General synthetic pathways for the derivatization of 1-ethyl-1H-imidazole-2-carbaldehyde.

Oxidation to 1-Ethyl-1H-imidazole-2-carboxylic Acid

The oxidation of the aldehyde to a carboxylic acid is a fundamental transformation. A common and effective method involves the use of hydrogen peroxide.

Experimental Protocol:

Materials:

-

1-Ethyl-1H-imidazole-2-carbaldehyde

-

30% Aqueous hydrogen peroxide (H₂O₂)

-

Water

-

Diethyl ether

Procedure:

-

Dissolve 1-ethyl-1H-imidazole-2-carbaldehyde (1.0 eq) in water.

-

Slowly add 30% aqueous H₂O₂ (typically 3-5 eq) to the stirred solution at room temperature.

-

Continue stirring the reaction mixture at room temperature for 24-72 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the water under reduced pressure at a temperature below 40 °C to avoid potential decarboxylation.[1]

-

Wash the resulting solid with a mixture of diethyl ether and water (e.g., 4:1 v/v) to remove any unreacted starting material and residual peroxide.[1]

-

Dry the solid product under vacuum to yield 1-ethyl-1H-imidazole-2-carboxylic acid.

Quantitative Data:

| Starting Material | Product | Reagents | Reaction Time (h) | Yield (%) | Reference |

| Imidazole-2-carboxaldehyde | Imidazole-2-carboxylic acid | 30% H₂O₂, Water | 72 | 97.5 | [1][2] |

Note: The provided data is for the analogous unsubstituted imidazole-2-carboxaldehyde, and similar high yields can be expected for the 1-ethyl derivative under optimized conditions.

Reduction to (1-Ethyl-1H-imidazol-2-yl)methanol

The reduction of the aldehyde to the corresponding primary alcohol provides a useful intermediate for further functionalization, such as etherification or esterification. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.

Experimental Protocol:

Materials:

-

1-Ethyl-1H-imidazole-2-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-ethyl-1H-imidazole-2-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.[3]

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (1-ethyl-1H-imidazol-2-yl)methanol.[3]

-

If necessary, purify the product by column chromatography on silica gel.

Quantitative Data:

| Starting Material | Product | Reagents | Reaction Time (h) | Yield (%) | Reference |

| 1-Pentyl-1H-imidazole-2-carbaldehyde | (1-Pentyl-1H-imidazol-2-yl)methanol | NaBH₄, Methanol | 2-3 | High (not specified) | [3] |

Note: The protocol is based on the synthesis of a similar N-alkylated imidazole methanol derivative, and high yields are anticipated.

Schiff Base (Imine) Formation

The condensation of 1-ethyl-1H-imidazole-2-carbaldehyde with primary amines readily forms Schiff bases (imines). These derivatives are of significant interest in coordination chemistry and medicinal applications.

Experimental Workflow:

Caption: A typical workflow for the synthesis of Schiff bases from 1-ethyl-1H-imidazole-2-carbaldehyde.

Experimental Protocol:

Materials:

-

1-Ethyl-1H-imidazole-2-carbaldehyde

-

A primary amine (e.g., aniline, substituted anilines, alkylamines)

-

Ethanol or Methanol

-

Glacial acetic acid (catalyst, optional)